

# Anlotinib in Combination with Chemotherapy: In Vivo Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



### **Application Note**

The multi-targeted tyrosine kinase inhibitor, anlotinib, has demonstrated significant anti-tumor activity by targeting various pathways involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, PDGFR, and c-Kit.[1][2] Emerging preclinical and clinical evidence highlights the synergistic potential of combining anlotinib with traditional chemotherapy agents. This combination strategy aims to enhance therapeutic efficacy, overcome drug resistance, and improve patient outcomes across a spectrum of cancers. This document provides a detailed overview of in vivo studies, quantitative data summaries, and standardized protocols for researchers investigating the combined effects of anlotinib and chemotherapy.

## **Data Summary of In Vivo Studies**

The following tables summarize the quantitative outcomes from various in vivo studies combining anlotinib with different chemotherapy agents.

# Table 1: Anlotinib in Combination with Platinum-Based Chemotherapy



| Cancer Type                                                | Animal Model                           | Treatment<br>Groups                                                                    | Key Findings                                                                                                                          | Reference |
|------------------------------------------------------------|----------------------------------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Non-Small Cell<br>Lung Cancer<br>(NSCLC)                   | N/A (Phase I<br>Clinical Trial)        | Anlotinib +<br>Platinum/Pemetr<br>exed                                                 | Feasible dose of anlotinib: 10 mg. Median PFS: 7.00 months.[3]                                                                        |           |
| Esophageal<br>Squamous Cell<br>Carcinoma<br>(ESCC)         | Patient-Derived<br>Xenografts<br>(PDX) | Control, Radiotherapy (RT), Cisplatin + RT, Anlotinib + RT, Anlotinib + Cisplatin + RT | The anlotinib + cisplatin + radiotherapy group showed the strongest anti-tumor response and the most significant tumor shrinkage. [5] |           |
| Extensive-Stage<br>Small Cell Lung<br>Cancer (ES-<br>SCLC) | N/A (Phase II<br>Clinical Trial)       | Anlotinib +<br>Etoposide +<br>Platinum                                                 | ORR: 90.0%, DCR: 96.7%, Median PFS: 6.0 months, Median OS: 14.0 months.[6]                                                            |           |
| Advanced Non-<br>Small Cell Lung<br>Cancer (NSCLC)         | N/A<br>(Retrospective<br>Study)        | Anlotinib + ICIs + Platinum-chemo, ICIs + Platinum- chemo, Anlotinib + Platinum- chemo | Median PFS for Anlotinib + ICIs + Platinum-chemo: 7.76 months. Median PFS for Anlotinib + Platinum-chemo: 9.2 months.[7]              |           |

# Table 2: Anlotinib in Combination with Other Chemotherapies



| Cancer<br>Type                              | Animal<br>Model                        | Chemother apy Agent       | Treatment<br>Groups                                                | Key<br>Findings                                                                                                                                 | Reference |
|---------------------------------------------|----------------------------------------|---------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Small Cell<br>Lung Cancer<br>(SCLC)         | H446<br>xenograft<br>mice              | 5-Fluorouracil<br>(5-FU)  | Saline, Anlotinib (1.5 mg/kg), 5-FU (100 mg/kg), Anlotinib + 5- FU | The combination of anlotinib and 5-FU significantly inhibited tumor growth compared to either agent alone.[8][9]                                |           |
| Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC) | A549 and<br>H1299<br>xenograft<br>mice | Bevacizumab               | Control, Bevacizumab , Anlotinib, Bevacizumab + Anlotinib          | The combination reduced tumor volume 7.23-fold and weight 7.08-fold.[10]                                                                        |           |
| Metastatic<br>Osteosarcom<br>a              | N/A<br>(Retrospectiv<br>e Study)       | Gemcitabine/<br>Docetaxel | Anlotinib +<br>GD, GD<br>alone                                     | Median PFS: 9.0 months (combo) vs. 5.0 months (GD alone). ORR: 38.4% (combo) vs. 15.8% (GD alone). DCR: 69.2% (combo) vs. 38.1% (GD alone).[11] |           |
| Platinum-<br>Resistant<br>Ovarian           | N/A<br>(Retrospectiv<br>e Study)       | Oral<br>Etoposide         | Anlotinib +<br>Oral<br>Etoposide                                   | ORR: 45.0%,<br>DCR: 85.0%,<br>Median PFS:                                                                                                       |           |



| Cancer                                                         |                                  |                                |                          | 8.7 months.                                                       |  |
|----------------------------------------------------------------|----------------------------------|--------------------------------|--------------------------|-------------------------------------------------------------------|--|
| (PROC)                                                         |                                  |                                |                          | [12]                                                              |  |
| Extensive-<br>Stage Small<br>Cell Lung<br>Cancer (ES-<br>SCLC) | N/A (Phase II<br>Clinical Trial) | Etoposide<br>(maintenance<br>) | Anlotinib +<br>Etoposide | Median PFS:<br>8.02 months,<br>Median OS:<br>11.04<br>months.[13] |  |

## **Experimental Protocols**

This section provides detailed methodologies for key in vivo experiments involving the combination of anothinib and chemotherapy.

# Protocol 1: Xenograft Mouse Model for Anlotinib and 5-FU in Small Cell Lung Cancer

Objective: To evaluate the in vivo synergistic anti-tumor effect of anlotinib and 5-Fluorouracil (5-FU) in a small cell lung cancer (SCLC) xenograft model.

#### Materials:

- Human SCLC cell line (e.g., H446)
- Male BALB/c-nu mice (4-6 weeks old)
- Anlotinib (formulated for oral gavage)
- 5-Fluorouracil (formulated for oral gavage)
- Normal saline
- Animal housing and handling equipment
- Calipers for tumor measurement

### Procedure:



- Cell Culture: Culture H446 cells in appropriate media until they reach the logarithmic growth phase.
- Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10<sup>6</sup> H446 cells into the right flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>). Randomly divide the mice into four groups (n=6 per group):
  - Control (oral saline)
  - Anlotinib (1.5 mg/kg, daily oral gavage)
  - 5-FU (100 mg/kg, daily oral gavage)
  - Anlotinib (1.5 mg/kg) + 5-FU (100 mg/kg) (daily oral gavage)
- Treatment Administration: Administer the respective treatments for a predefined period (e.g., 21 days).[9]
- Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.
- Analysis: Compare tumor growth curves and final tumor weights between the different treatment groups to assess efficacy.

# Protocol 2: Patient-Derived Xenograft (PDX) Model for Anlotinib and Chemoradiotherapy in Esophageal Squamous Cell Carcinoma

Objective: To assess the efficacy of anlotinib combined with chemoradiotherapy in a patient-derived xenograft (PDX) model of esophageal squamous cell carcinoma (ESCC).[5]

Materials:



- Fresh tumor tissue from an ESCC patient
- Immunocompromised mice (e.g., NOD/SCID)
- Anlotinib (formulated for administration)
- Cisplatin (formulated for administration)
- Radiotherapy equipment
- Animal housing and handling equipment
- Calipers for tumor measurement

### Procedure:

- PDX Establishment: Surgically implant a small piece of the patient's tumor tissue subcutaneously into the flank of an immunocompromised mouse.
- Serial Passaging: Once the tumor reaches a certain size (e.g., >1000 mm³), excise it and passage it into subsequent generations of mice to expand the model.
- Experimental Grouping: Once tumors in the experimental cohort reach a suitable size, randomize the mice into five groups:
  - Control (normal saline)
  - Radiotherapy (RT) alone
  - Cisplatin + RT
  - Anlotinib + RT
  - Anlotinib + Cisplatin + RT
- Treatment Administration: Administer anIotinib and cisplatin according to a predetermined schedule and dosage. Deliver radiotherapy locally to the tumor site.



- Tumor and Body Weight Monitoring: Measure tumor volumes and mouse body weights three times a week for the duration of the experiment (e.g., 2 weeks).[5]
- Histological and Molecular Analysis: At the end of the study, excise the tumors for histological analysis (H&E staining), immunohistochemistry (e.g., for Bax, c-PARP, PCNA, CD31), and TUNEL assay to assess apoptosis and angiogenesis.[5]
- Analysis: Compare tumor growth inhibition, body weight changes, and biomarker expression among the different treatment groups.

# Visualizations Signaling Pathway Diagram













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Case report: Anlotinib plus oral etoposide: a potential salvage therapy based on insights from EGFR-TKI-resistant SCLC transformation PDX and clinical settings PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of aniotinib to overcome bortezomib resistance [frontiersin.org]
- 3. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]

## Methodological & Application





- 5. Anlotinib Combined With Chemoradiotherapy Exhibits Significant Therapeutic Efficacy in Esophageal Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of anlotinib combined with etoposide and platinum-based regimens in the first-line treatment of extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of aniotinib combined with immune checkpoint inhibitors and platinum-containing chemotherapy for later-line advanced non-small cell lung cancer: a retrospective three-arm real-world study using propensity-score matching PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Combination of Anlotinib and Gemcitabine/Docetaxel in Patients with Metastatic Osteosarcoma Who Have Failed Standard Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of combined anlotinib-oral etoposide treatment for patients with platinum-resistant ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic effectiveness of anlotinib combined with etoposide in extensive-stage small-cell lung cancer: a single-arm, phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic effectiveness of anlotinib combined with etoposide in extensive-stage small-cell lung cancer: a single-arm, phase II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AnIotinib in Combination with Chemotherapy: In Vivo Applications and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783339#anIotinib-combination-with-chemotherapy-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com